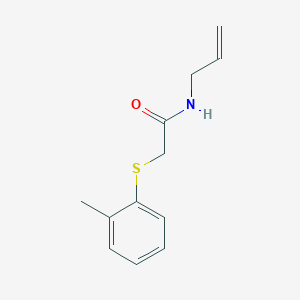

n-Allyl-2-(o-tolylthio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

n-Allyl-2-(o-tolylthio)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a thioamide derivative, characterized by the presence of an allyl group and an o-tolylthio moiety attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-(o-tolylthio)acetamide typically involves the reaction of o-tolylthiol with an allyl halide in the presence of a base, followed by the acylation of the resulting product with an acetamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2-(o-tolylthio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

Substitution: The allyl group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.

Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent due to its ability to inhibit cyclooxygenase-2 (COX-2) activity.

Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of n-Allyl-2-(o-tolylthio)acetamide is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are lipid mediators involved in inflammation, pain, and fever. By inhibiting COX-2 activity, the compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines and the activity of nuclear factor-κB (NF-κB), further contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

n-Allyl-2-(phenylthio)acetamide: This compound is structurally similar but contains a phenyl group instead of an o-tolyl group.

n-Allyl-2-(para-tolylsulfonyl)acetamide: This compound features a para-tolylsulfonyl group instead of an o-tolylthio group.

Uniqueness

n-Allyl-2-(o-tolylthio)acetamide is unique due to the presence of the o-tolylthio moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

n-Allyl-2-(o-tolylthio)acetamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to synthesize existing research findings, providing a comprehensive overview of its biological activity, including antibacterial, antiproliferative, and other pharmacological effects.

Chemical Structure and Synthesis

This compound is characterized by the presence of an allyl group and an o-tolylthio moiety attached to an acetamide backbone. The synthesis typically involves the reaction of o-tolylthioacetic acid with allylamine under controlled conditions, often yielding a compound that exhibits significant biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against a range of bacterial strains. It has demonstrated significant activity against Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria indicate that this compound is effective at relatively low concentrations. For instance, one study reported MIC values ranging from 0.25 to 4 µg/mL against various strains, suggesting a broad spectrum of antibacterial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1 |

| Klebsiella pneumoniae | 2 |

| Pseudomonas aeruginosa | 4 |

Antiproliferative Activity

In addition to its antibacterial properties, this compound has been investigated for its antiproliferative effects on cancer cell lines. Research indicates that it exhibits cytotoxicity against various cancer types, including breast and lung cancers. The mechanism of action may involve the inhibition of key enzymes involved in DNA replication and cell cycle progression.

For example, studies have shown that this compound can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to decreased levels of thymidine triphosphate (dTTP), ultimately resulting in cell cycle arrest and apoptosis in cancer cells .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies suggest that the compound interacts effectively with active sites of enzymes such as DNA gyrase and thymidylate synthase, which may explain its potent biological activities .

Case Studies

- Antibacterial Efficacy Study : A recent case study evaluated the effectiveness of this compound against multi-drug resistant strains of E. coli. Results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics like ciprofloxacin.

- Cancer Cell Line Study : In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound led to significant apoptosis, as evidenced by increased levels of caspase-3 activity and morphological changes typical of programmed cell death.

Properties

Molecular Formula |

C12H15NOS |

|---|---|

Molecular Weight |

221.32 g/mol |

IUPAC Name |

2-(2-methylphenyl)sulfanyl-N-prop-2-enylacetamide |

InChI |

InChI=1S/C12H15NOS/c1-3-8-13-12(14)9-15-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3,(H,13,14) |

InChI Key |

CKRXOEAGZVGVEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1SCC(=O)NCC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.